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Compound of Interest

Compound Name:
3-Bromo-5-chloro-1H-pyrrolo[3,2-

b]pyridine

Cat. No.: B1441982 Get Quote

An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-chloro-1H-pyrrolo[3,2-
b]pyridine

Abstract: 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine is a halogenated heterocyclic

compound of significant interest to the pharmaceutical and agrochemical industries. As a

substituted 4-azaindole, it serves as a crucial building block in the synthesis of complex

molecules, particularly kinase inhibitors for oncological and inflammatory disease research. A

thorough understanding of its physical properties is paramount for its effective use in synthesis,

formulation, and biological screening. This guide provides a comprehensive overview of the

core physical properties of this compound, outlines authoritative, field-proven protocols for their

experimental determination, and offers insights into the interpretation of this data for drug

development professionals. While published experimental data for this specific molecule (CAS

1190310-75-8) is scarce, this document establishes the foundational methodologies required to

generate a complete and reliable physicochemical profile.

Molecular Identity and Core Characteristics
A precise understanding of a compound's identity is the bedrock of all subsequent research.

The fundamental characteristics of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine are

summarized below.
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Property Data Source(s)

Chemical Name
3-Bromo-5-chloro-1H-

pyrrolo[3,2-b]pyridine
-

CAS Number 1190310-75-8 [1][2]

Molecular Formula C₇H₄BrClN₂ [2]

Molecular Weight 231.48 g/mol [2]

Canonical SMILES
C1=C(C=C2C(=C1)NC=C2Br)

Cl
-

Physical Form Solid (predicted)

Purity (Commercial) Typically ≥97% -

Thermal Properties: Melting Point Determination
The melting point is a critical thermal property that provides a dual insight: it serves as a key

identifier of the compound and as a sensitive indicator of its purity.[3] A pure crystalline solid will

exhibit a sharp, well-defined melting point, typically over a narrow range of 0.5-1.0°C.

Conversely, the presence of impurities will cause a depression in the melting point and a

broadening of the melting range.[3]

Causality in Experimental Choice
The capillary melting point method is the gold standard for its simplicity, reproducibility, and

minimal sample requirement. The choice of a slow heating rate (approximately 2°C per minute)

near the expected melting point is crucial. Rapid heating does not allow the system to maintain

thermal equilibrium between the sample, the heating block, and the thermometer, leading to

inaccurate and wide-ranging readings.

Detailed Experimental Protocol: Capillary Method
This protocol describes the determination of the melting point range using a standard digital

melting point apparatus (e.g., a Mel-Temp).

Sample Preparation:
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Ensure the 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine sample is completely dry. If

necessary, dry under vacuum over a desiccant like P₂O₅.[3]

Place a small amount of the solid on a clean, dry watch glass.

Using a spatula, crush the sample into a fine, homogeneous powder. This ensures efficient

and uniform heat transfer.[3]

Capillary Tube Loading:

Take a capillary tube (sealed at one end) and press the open end into the powdered

sample.

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.

Repeat until a packed column of 1-2 cm is achieved.[4] Consistent sample height is key

for reproducible results.

Measurement:

Place the loaded capillary tube into the sample holder of the melting point apparatus.[5]

Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the

expected (or preliminary) melting point.

Adjust the heating rate to a slow ramp of 1-2°C per minute.

Observe the sample through the magnifying lens.

Record the temperature (T₁) at which the first drop of liquid appears.[4]

Continue observing and record the temperature (T₂) at which the last solid crystal melts

completely into a liquid.[4]

The melting point is reported as the range T₁ - T₂.

Perform at least two determinations to ensure consistency.
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Workflow for Melting Point Determination

Sample Preparation Capillary Loading Measurement
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Load Capillary Pack Sample (1-2 cm)
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(T1 - T2)
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Caption: Workflow for determining melting point via the capillary method.

Solubility Profile: A Key Predictor of Performance
For drug development professionals, solubility is arguably one of the most important physical

properties. Low aqueous solubility can severely hamper biological testing, lead to poor

bioavailability, and create significant formulation challenges.[6] It is essential to differentiate

between two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility: This is a high-throughput measurement that reflects the solubility of a

compound upon rapid precipitation from a high-energy state (i.e., a DMSO stock solution). It

is highly relevant for early-stage discovery to identify compounds that might precipitate in in

vitro biological assays.[7]

Thermodynamic Solubility: This is the true equilibrium solubility of the most stable solid form

of the compound in a given solvent. It requires longer incubation times to reach equilibrium

and is critical for lead optimization and formulation development.[7][8]

Detailed Experimental Protocol: Kinetic Solubility
(Turbidimetric Assay)

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Bromo-5-chloro-1H-
pyrrolo[3,2-b]pyridine in 100% DMSO.
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Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock

solution into the wells of a 96-well microtiter plate.[9]

Buffer Addition: Rapidly add the aqueous buffer (e.g., phosphate-buffered saline, PBS, pH

7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM).[9]

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for

a set period, typically 1-2 hours.[9]

Measurement: Read the plate using a nephelometer to measure light scattering or a UV-Vis

plate reader to measure absorbance after filtration. Increased turbidity or a drop in

concentration indicates precipitation.[10]

Data Analysis: The solubility is defined as the highest concentration at which no significant

precipitation is observed compared to controls.

Detailed Experimental Protocol: Thermodynamic
Solubility (Shake-Flask Method)

Sample Preparation: Add an excess amount of solid, powdered 3-Bromo-5-chloro-1H-
pyrrolo[3,2-b]pyridine to a series of vials containing the desired solvents (e.g., water, PBS

pH 7.4, Simulated Gastric Fluid, DMSO). The excess solid ensures that equilibrium with a

saturated solution is achieved.

Incubation: Seal the vials and agitate them on a shaker or rotator at a constant temperature

(e.g., 25°C) for an extended period, typically 24 hours, to allow the system to reach

equilibrium.[10]

Separation: After incubation, separate the undissolved solid from the saturated solution. This

is critically done by either centrifuging the sample at high speed or filtering it through a low-

binding filter plate (e.g., Millipore Multiscreen).[10]

Quantification: Carefully take an aliquot of the clear supernatant or filtrate.

Analysis: Determine the concentration of the dissolved compound using a validated

analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve

prepared from the DMSO stock solution.[8][10]
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Workflow for Solubility Determination
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Caption: Comparative workflow for kinetic vs. thermodynamic solubility.

Spectroscopic Characterization for Structural
Integrity
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for

confirming the identity and structure of a synthesized molecule. They provide an atomic-level

fingerprint of the compound.
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Detailed Experimental Protocol: NMR Sample
Preparation

Sample Quantity: For a standard ¹H NMR spectrum, weigh 5-25 mg of the compound. For a

¹³C NMR spectrum, a larger quantity of 50-100 mg is recommended due to the lower natural

abundance of the ¹³C isotope.[11]

Solvent Selection: Choose an appropriate deuterated solvent in which the compound is

soluble. Common choices for heterocyclic compounds include DMSO-d₆, Chloroform-d

(CDCl₃), or Methanol-d₄. The solvent should contain an internal standard like

Tetramethylsilane (TMS) for chemical shift referencing (δ = 0.00 ppm).[11]

Dissolution: Place the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL

of the deuterated solvent.[11] Vortex or gently warm the vial to ensure complete dissolution.

Filtration: It is critical to remove any particulate matter, as this can severely degrade the

quality of the NMR spectrum. Filter the solution through a small plug of glass wool packed

into a Pasteur pipette directly into a clean, dry NMR tube.

Final Check: The final sample should be a clear, homogenous solution. Cap the NMR tube

securely before placing it in the spectrometer.

Workflow for NMR Sample Preparation

Weigh Sample
(5-25 mg ¹H)

(50-100 mg ¹³C)

Dissolve in
Deuterated Solvent

(~0.7 mL)

Select Solvent Filter into
NMR Tube

Remove Particulates Acquire Spectrum

Click to download full resolution via product page

Caption: Workflow for preparing a high-quality NMR sample.

Predicted Spectral Features
While experimental spectra for 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine are not readily

available, we can predict its key features based on the known spectra of analogues like 5-
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Bromo-1H-pyrrolo[2,3-b]pyridine.[12]

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region

(typically δ 6.5-8.5 ppm) and one broad signal for the N-H proton of the pyrrole ring (often >

δ 10 ppm). The protons on the pyridine and pyrrole rings will appear as singlets or doublets,

with coupling constants characteristic of their positions. The electron-withdrawing effects of

the bromine and chlorine atoms will likely shift the signals of nearby protons downfield (to a

higher ppm value).

¹³C NMR: The spectrum will show seven distinct signals for the seven carbon atoms in the

molecule. The carbons directly bonded to the electronegative halogens (C3-Br and C5-Cl)

will be significantly influenced. Based on data for the 5-bromo analogue, the carbon signals

are expected in the δ 100-150 ppm range.[12]

Mass Spectrometry: The mass spectrum will be crucial for confirming the molecular weight. A

high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to

the exact mass of C₇H₄BrClN₂. Furthermore, due to the natural isotopic abundance of

bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the

molecular ion will appear as a characteristic cluster of peaks (M, M+2, M+4), providing

unambiguous confirmation of the presence of one bromine and one chlorine atom.

Summary and Forward Outlook
3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine is a valuable scaffold for modern drug

discovery. A complete understanding of its physical properties is essential for its efficient and

reliable application. This guide provides the authoritative experimental frameworks necessary

for any researcher to determine these properties. The lack of published data underscores the

opportunity for researchers working with this compound to contribute to the public chemical

knowledge base by performing and publishing these fundamental characterizations.
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Physical Property Status
Recommended
Methodology

Melting Point Not reported in literature
Capillary Method (e.g., Mel-

Temp)

Boiling Point
Not reported; likely

decomposes

Not applicable; thermal stability

(TGA) is more relevant

Aqueous Solubility Not reported in literature
Shake-Flask Method (Kinetic &

Thermodynamic)

Solvent Solubility Not reported in literature
Shake-Flask Method

(Thermodynamic)

¹H & ¹³C NMR Spectra Not reported in literature
Standard acquisition in DMSO-

d₆ or CDCl₃

Mass Spectrum Not reported in literature
ESI-HRMS to confirm mass

and isotopic pattern

By adhering to the robust and validated protocols detailed herein, researchers can generate

the high-quality data needed to accelerate their research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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